methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate is an organic compound belonging to the thiazole class of heterocyclic compounds. This compound is characterized by the presence of a trifluoromethyl group, a benzoyl group, and a thiazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid with appropriate reagents under controlled conditions. One common method involves the esterification of 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiazole ring positions, leading to the formation of substituted derivatives
Scientific Research Applications
Methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzoyl and thiazole moieties contribute to its binding affinity and specificity towards target proteins, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid: A precursor in the synthesis of the target compound.
3,4-diamino-N-(3-trifluoromethyl)phenylbenzenesulfonamide: Another thiazole derivative with different functional groups and applications.
4-methyl-2-(4-trifluoromethylphenyl)-5-thiazolylmethylthioacetic acid: A compound with similar structural features but distinct biological activities.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 4-methyl-2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c1-7-10(12(21)22-2)23-13(18-7)19-11(20)8-4-3-5-9(6-8)14(15,16)17/h3-6H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSATZPIHOZOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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